molecular formula C11H12N2O2 B14802701 Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]-

Cat. No.: B14802701
M. Wt: 204.22 g/mol
InChI Key: YCKIJBDFGSWUQP-UHFFFAOYSA-N
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Description

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- is an organic compound with the molecular formula C11H12N2O2 It is characterized by the presence of a benzonitrile group, an amino group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- typically involves the reaction of 2-amino-5-hydroxybenzonitrile with tetrahydrofuran under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile, 2-amino-5-hydroxy-: Lacks the tetrahydrofuran ring.

    Benzonitrile, 2-amino-5-methoxy-: Contains a methoxy group instead of the tetrahydrofuran ring.

    Benzonitrile, 2-amino-5-ethoxy-: Contains an ethoxy group instead of the tetrahydrofuran ring.

Uniqueness

Benzonitrile, 2-amino-5-[(tetrahydro-3-furanyl)oxy]- is unique due to the presence of the tetrahydrofuran ring, which can enhance its solubility and reactivity compared to similar compounds

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-amino-5-(oxolan-3-yloxy)benzonitrile

InChI

InChI=1S/C11H12N2O2/c12-6-8-5-9(1-2-11(8)13)15-10-3-4-14-7-10/h1-2,5,10H,3-4,7,13H2

InChI Key

YCKIJBDFGSWUQP-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=C(C=C2)N)C#N

Origin of Product

United States

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